![molecular formula C11H8N2O3 B565876 2-oxo-2-(1-phenyl-1H-pyrazol-4-yl)acetic acid CAS No. 1152495-65-2](/img/structure/B565876.png)
2-oxo-2-(1-phenyl-1H-pyrazol-4-yl)acetic acid
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Overview
Description
The compound “2-oxo-2-(1-phenyl-1H-pyrazol-4-yl)acetic acid” is a pyrazole-bearing compound . Pyrazole compounds are known for their diverse pharmacological effects .
Synthesis Analysis
The synthesis of pyrazole compounds involves the coupling of hydrazine . The structures of these synthesized compounds are verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .Molecular Structure Analysis
The molecular structure of pyrazole compounds is characterized by a five-membered ring with two nitrogen atoms . The structure contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyrazole compounds include the reaction between maleic anhydride and aromatic amines, leading to the formation of (Z)-4-oxo-4-(arylamino)but-2-enoic acid .Scientific Research Applications
- Phenylpyrazolylglyoxylic acid derivatives have demonstrated antibacterial properties. Researchers have synthesized and evaluated these compounds for their ability to inhibit bacterial growth, making them potential candidates for novel antibiotics .
- Studies suggest that phenylpyrazolylglyoxylic acid derivatives possess anti-inflammatory activity. These compounds may modulate inflammatory pathways, making them relevant in the context of inflammatory diseases .
- Some derivatives of phenylpyrazolylglyoxylic acid exhibit antitumor effects. Researchers have explored their cytotoxicity against cancer cell lines, highlighting their potential as anticancer agents .
- Phenylpyrazolylglyoxylic acid derivatives have been investigated for their analgesic effects. These compounds may interact with pain receptors or pathways, providing relief from pain .
- Certain derivatives of phenylpyrazolylglyoxylic acid possess antioxidant properties. These molecules scavenge free radicals, protecting cells from oxidative damage .
- Phenylpyrazolylglyoxylic acid derivatives have shown promise as antiprotozoal agents. Researchers have evaluated their efficacy against protozoan parasites, suggesting potential use in treating parasitic infections .
Antibacterial Activity
Anti-Inflammatory Effects
Anticancer Potential
Analgesic Properties
Antioxidant Activity
Antiprotozoal Applications
Mechanism of Action
Target of Action
It is known that pyrazole-bearing compounds, which include 2-oxo-2-(1-phenyl-1h-pyrazol-4-yl)acetic acid, have diverse pharmacological effects, including potent antileishmanial and antimalarial activities . These activities suggest that the compound may target specific proteins or enzymes in the Leishmania and Plasmodium parasites.
Mode of Action
The compound’s antileishmanial and antimalarial activities suggest that it interacts with its targets in a way that inhibits the growth or survival of the parasites .
Biochemical Pathways
Given the compound’s antileishmanial and antimalarial activities, it is likely that it affects pathways critical to the survival or replication of the leishmania and plasmodium parasites .
Result of Action
The result of the action of 2-oxo-2-(1-phenyl-1H-pyrazol-4-yl)acetic acid is the inhibition of the growth or survival of Leishmania and Plasmodium parasites, as evidenced by its antileishmanial and antimalarial activities . This suggests that the compound has a cytotoxic effect on these parasites.
Future Directions
properties
IUPAC Name |
2-oxo-2-(1-phenylpyrazol-4-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O3/c14-10(11(15)16)8-6-12-13(7-8)9-4-2-1-3-5-9/h1-7H,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIXYCNJJZPLCTN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C=N2)C(=O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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